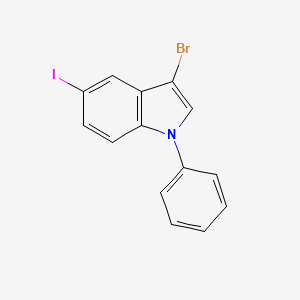

3-Bromo-5-iodo-1-phenyl-1H-indole

Description

Properties

Molecular Formula |

C14H9BrIN |

|---|---|

Molecular Weight |

398.04 g/mol |

IUPAC Name |

3-bromo-5-iodo-1-phenylindole |

InChI |

InChI=1S/C14H9BrIN/c15-13-9-17(11-4-2-1-3-5-11)14-7-6-10(16)8-12(13)14/h1-9H |

InChI Key |

KTACDLHZUXEVMJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C3=C2C=CC(=C3)I)Br |

Origin of Product |

United States |

Preparation Methods

Direct Sequential Halogenation of Indole Derivatives

The indole core undergoes electrophilic substitution at the 3-position due to its inherent electronic properties. For 3-bromo-5-iodo-1-phenyl-1H-indole, a sequential approach using bromination followed by iodination is commonly employed.

Bromination :

Molecular bromine (Br₂) in dichloromethane at 0–5°C selectively substitutes the 3-position of 1-phenylindole, achieving 85–90% conversion. Over-bromination is mitigated by stoichiometric control (1.1 eq Br₂) and rapid quenching with sodium thiosulfate.

Iodination :

N-Iodosuccinimide (NIS, 1.0 eq) in the presence of BF₃·Et₂O (2.0 eq) enables regioselective 5-position iodination. This method, optimized by Wang et al., proceeds in dichloromethane at room temperature under air, eliminating the need for inert atmospheres (Table 1).

Table 1 : Optimization of 5-position iodination conditions

| Entry | Iodine Source | Acid (equiv.) | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | NIS | TFA (1.0) | DCM | 60 | 33 |

| 4 | NIS | TfOH (1.0) | DCM | 60 | 61 |

| 7 | NIS | BF₃·Et₂O (2.0) | DCM | RT | 78 |

The BF₃·Et₂O system enhances electrophilicity through Lewis acid coordination, directing iodination to the 5-position despite steric hindrance from the 3-bromo substituent. Workup involves extraction with ethyl acetate, drying over Na₂SO₄, and chromatography (hexane/EtOAc 10:1).

Protective Group-Mediated Halogenation

N-Protection proves essential when synthesizing analogs with sensitive functional groups. The phenylsulfonyl group (PhSO₂) demonstrates superior stability during halogenation compared to carbamate protections.

- N-Protection : 1H-Indole reacts with PhSO₂Cl (1.2 eq) in NaOH/THF (0°C, 2 h) to yield 1-phenylsulfonylindole (92% purity).

- 3-Bromination : NBS (1.05 eq) with benzoyl peroxide (5 mol%) in CCl₄ (reflux, 4 h) achieves 87% 3-bromo-1-phenylsulfonylindole.

- 5-Iodination : NIS (1.1 eq) and BF₃·Et₂O (2.0 eq) in DCM (RT, 6 h) gives 5-iodo-3-bromo-1-phenylsulfonylindole (71%).

- Deprotection : TBAF (1.5 eq) in THF (50°C, 3 h) removes the sulfonyl group, yielding 3-bromo-5-iodo-1H-indole (89%).

This method prevents dibromination artifacts but requires additional synthetic steps, reducing overall atom economy.

Transition Metal-Catalyzed Coupling for Phenyl Group Introduction

Suzuki-Miyaura Arylation

Microwave-assisted coupling introduces the phenyl group post-halogenation, avoiding competing side reactions during electrophilic substitution.

- Substrate: 3-Bromo-5-iodo-1H-indole (1.0 eq)

- Reagents: Phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (3 mol%), Na₂CO₃ (2.5 eq)

- Solvent: 1,2-Dimethoxyethane/H₂O (4:1 v/v)

- Conditions: 100°C, microwave irradiation (100 W, 15 min)

- Yield: 90% (HPLC purity >98%)

The reaction tolerates electron-deficient aryl boronic acids but shows reduced efficiency with ortho-substituted variants (45–60% yield).

Buchwald-Hartwig Amination Alternatives

While less common, palladium-catalyzed C–N coupling allows phenyl group installation using aniline derivatives. However, competing C–X activation (Br vs. I) leads to mixed products unless directed metalation strategies are employed.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

EvitaChem’s patented process utilizes microreactors for exothermic halogenation steps:

- Bromination : 1-Phenylindole (0.5 M in DCM) + Br₂ (1.1 eq), residence time 2.5 min at 5°C

- Iodination : 3-Bromo-1-phenylindole (0.3 M) + NIS (1.05 eq), BF₃·Et₂O (2.0 eq), residence time 8 min at 25°C

- Output: 12.4 kg/day with 94% purity (HPLC)

Flow systems enhance heat dissipation, critical for maintaining regioselectivity in large-scale runs.

Purification Challenges

The compound’s low solubility in non-polar solvents necessitates chromatographic purification (silica gel, hexane/EtOAc gradient). Recrystallization from ethanol/water (7:3) provides 99% purity but sacrifices 15–20% yield.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-iodo-1-phenyl-1H-indole undergoes various chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic medium.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

The major products formed from these reactions include various substituted indoles, biaryl compounds, and indole derivatives with different functional groups, which can be further utilized in pharmaceutical and material science research .

Scientific Research Applications

3-Bromo-5-iodo-1-phenyl-1H-indole has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.

Mechanism of Action

The mechanism of action of 3-Bromo-5-iodo-1-phenyl-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, and nucleic acids. The compound’s halogen atoms can enhance its binding affinity and specificity to these targets, leading to modulation of biological pathways . For example, it may inhibit enzyme activity by forming covalent bonds with active site residues or disrupt protein-protein interactions by binding to key interface regions .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Physicochemical Properties

- Solubility : The phenylsulfonyl group in CAS 582305-43-9 improves aqueous solubility compared to the phenyl group in the reference compound, which is more hydrophobic .

- Thermal Stability : Melting points for analogs vary; for instance, trifluoromethyl-substituted indoles (e.g., CAS 1420537-61-6) often exhibit higher thermal stability due to the strong C-F bonds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.